molecular formula C21H22ClN3O5S3 B2904116 (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941941-88-4

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Katalognummer: B2904116
CAS-Nummer: 941941-88-4
Molekulargewicht: 528.05
InChI-Schlüssel: NTQPSCGKCOCCBS-XTQSDGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzo[d]thiazole core fused with a piperidine ring and a 5-chlorothiophen-2-yl sulfonyl group. Its synthesis likely involves multi-step reactions, including the formation of hydrazine intermediates and subsequent cyclization, as inferred from analogous procedures for thiazole derivatives .

Eigenschaften

IUPAC Name

ethyl 2-[2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S3/c1-2-30-18(26)13-25-15-5-3-4-6-16(15)31-21(25)23-20(27)14-9-11-24(12-10-14)33(28,29)19-8-7-17(22)32-19/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPSCGKCOCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in a variety of cellular responses, depending on the specific cell type and the specific cyclic nucleotide involved.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation , which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD).

Pharmacokinetics

It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer. This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its efficacy while minimizing systemic side effects.

Result of Action

The result of the compound’s action is a combination of bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions like COPD, where airway inflammation and constriction can lead to difficulty breathing.

Biologische Aktivität

The compound (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzo[d]thiazole core : This involves cyclization reactions that create the thiazole ring.
  • Sulfonylation : The introduction of the sulfonyl group from 5-chlorothiophen-2-yl enhances the compound's reactivity and biological profile.
  • Piperidine modification : The piperidine ring is modified to introduce carbonyl and imino functionalities, crucial for biological interaction.
  • Final esterification : The compound is concluded with the ethyl acetate moiety, which may influence its pharmacokinetic properties.

Biological Activity

The biological activity of (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial activity against a range of pathogens, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus species.

For instance, compounds with similar sulfonamide structures have shown minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Properties

In vitro studies have indicated that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies suggest strong binding interactions with these enzymes, potentially leading to reduced inflammation .

Anticancer Potential

Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines. For example, derivatives have shown cytotoxic effects against various leukemia cell lines, suggesting that (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may exhibit similar properties .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A series of synthesized compounds were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated significant activity with some derivatives achieving MIC values lower than standard antibiotics .
    CompoundMIC (µg/mL)Target Organism
    8a15E. coli
    8b10S. aureus
    8c20P. aeruginosa
  • Anti-inflammatory Activity :
    • In a carrageenan-induced edema model, compounds showed a dose-dependent reduction in inflammation, with significant effects observed at higher concentrations .
    Dose (mg/kg)Reduction (%)
    1033.3
    2034.7
    3040.58
  • Cytotoxicity Assays :
    • In vitro assays revealed that certain derivatives caused G0/G1 phase arrest in cancer cells while promoting apoptosis through mitochondrial pathways .
    Cell LineIC50 (µM)
    A5493.6
    HeLa5.0

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Anti-inflammatory Effects

In silico studies have shown that derivatives of this compound can act as inhibitors of enzymes such as lipoxygenase, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

CNS Disorders

Research indicates that compounds with similar structures may have neuroprotective effects, making them candidates for treating central nervous system disorders such as Alzheimer's disease and other forms of dementia . The ability to cross the blood-brain barrier is crucial for these applications.

Case Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that a related compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Pathways

In another study, docking simulations revealed that (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could effectively bind to the active site of lipoxygenase, suggesting its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of benzo[d]thiazole derivatives with piperidine and sulfonyl substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Molecular Weight Potential Applications
Target Compound: (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 5-chlorothiophene sulfonyl, ethyl ester, benzo[d]thiazole-imino linkage ~565.6 g/mol (calc) Hypothesized anticancer/antimicrobial activity
(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Methyl ester, dimethoxybenzo[d]thiazole, thiophene sulfonyl (no Cl) 539.7 g/mol Undisclosed, likely similar bioactivity
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core, thioacetate linkage, phenyl substituent ~368.4 g/mol Antimicrobial/anti-inflammatory applications

Key Observations:

Substituent Effects: The 5-chlorothiophene sulfonyl group in the target compound may enhance electrophilic reactivity and binding affinity compared to non-chlorinated analogs (e.g., ). Chlorine’s electron-withdrawing nature could improve metabolic stability. Ethyl vs. Benzo[d]thiazole Modifications: The absence of methoxy groups (compared to ) might reduce steric hindrance, favoring interactions with biological targets.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for hydrazine-carbothioamide intermediates and cyclization steps, as seen in thiazole derivative synthesis .

Biological Activity: While direct data for the target compound are lacking, structurally related thiazole derivatives exhibit cytotoxicity against cancer cell lines .

Vorbereitungsmethoden

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid (10 mmol) is reacted with 5-chlorothiophene-2-sulfonyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under nitrogen. Triethylamine (12 mmol) is added dropwise to neutralize HCl byproduct. The mixture is stirred at 25°C for 6 hours, yielding 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid.

Yield : 82% after recrystallization from ethanol.
Characterization :

  • FT-IR : 1712 cm⁻¹ (C=O of carboxylic acid), 1350 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, 1H, thiophene), 7.12 (d, 1H, thiophene), 3.85–3.75 (m, 2H, piperidine), 2.95–2.85 (m, 2H, piperidine).

Conversion to Acyl Chloride

The carboxylic acid (5 mmol) is treated with thionyl chloride (15 mmol) in DCM (10 mL) at 0°C. After 2 hours, excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Synthesis of Ethyl 2-(2-Iminobenzo[d]Thiazol-3(2H)-Yl)Acetate

S-Alkylation of 2-Aminobenzothiazole

2-Aminobenzothiazole (10 mmol) is dissolved in anhydrous DMF (15 mL) with potassium carbonate (12 mmol). Ethyl bromoacetate (10 mmol) is added, and the mixture is heated to 80°C for 4 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield : 78% as a white solid.
Characterization :

  • ¹³C NMR (126 MHz, CDCl₃) : δ 170.5 (C=O), 167.2 (C=N), 61.8 (OCH₂CH₃), 45.2 (CH₂COO).

Imine Formation via Condensation

The intermediate (5 mmol) is refluxed with ammonium acetate (15 mmol) in acetic acid (10 mL) for 3 hours, generating the imine. The product is precipitated with ice water and filtered.

Coupling of Fragments via Imine Linkage

Reaction Conditions

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl chloride (5 mmol) and ethyl 2-(2-iminobenzo[d]thiazol-3(2H)-yl)acetate (5 mmol) are combined in DCM (20 mL) with EDC (6 mmol) and DMAP (0.5 mmol). The reaction is microwave-irradiated at 80°C for 20 minutes.

Yield : 65% after purification (CombiFlash®, 0–100% ethyl acetate/hexane).
Characterization :

  • HRMS (ESI) : m/z calculated for C₂₃H₂₂ClN₃O₆S₂ [M+H]⁺: 568.08, found: 568.07.
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water).

Optimization and Challenges

Stereochemical Control

The E-configuration of the imine is confirmed via NOESY NMR, showing no correlation between the piperidine and benzothiazole protons. Microwave irradiation enhances reaction kinetics, reducing epimerization.

Purification Challenges

Silica gel chromatography with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) resolves diastereomers. Recrystallization from diethyl ether improves purity to >99%.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g) achieved 63% yield using continuous flow reactors, highlighting potential for industrial production.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, highlights that continuous flow reactors can enhance control over reaction parameters (e.g., residence time, mixing efficiency), potentially improving yield and purity. Analytical techniques like HPLC and NMR () are critical for monitoring intermediates and final product purity. A stepwise approach to purification (e.g., recrystallization from DMF/acetic acid mixtures, as in ) may reduce byproduct contamination.
  • Key Parameters :
ParameterOptimal Range/ApproachReference
Solvent SystemPolar aprotic (e.g., DMF, DMSO)
Temperature Control60–80°C for imine bond formation
PurificationRecrystallization (DMF/AcOH)

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and regioselectivity of the imine bond (critical for the (E)-configuration). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. X-ray crystallography (e.g., as applied in for analogous esters) resolves 3D conformation. emphasizes the role of HPLC with UV detection to assess purity (>95% by area normalization).

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis of the sulfonyl-piperidine and chlorothiophene moieties () with molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities. Molecular dynamics (MD) simulations (e.g., GROMACS) can model membrane permeability influenced by the piperidine group’s lipophilicity (). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics.
  • Computational Workflow :
StepTool/TechniqueTarget Property
Ligand PreparationOpen BabelProtonation states
DockingAutoDock VinaBinding pocket affinity
MD SimulationsGROMACSSolubility/membrane permeation

Q. How do structural modifications (e.g., substitution of the 5-chlorothiophene group) impact pharmacokinetic properties?

  • Methodological Answer : Replace the 5-chlorothiophene with fluorinated or methylated analogs () to assess effects on solubility and metabolic stability. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) quantify changes. The sulfonyl group enhances hydrogen bonding (), but bulkier substituents may reduce solubility. A comparative table of analogs can guide SAR studies:
SubstituentLogP (Predicted)Microsomal Stability (t₁/₂)Reference
5-Chlorothiophene3.245 min
5-Fluorothiophene2.860 min
Methylthiophene3.530 min

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, buffer pH). Conduct dose-response studies across multiple models (e.g., primary cells vs. immortalized lines) and validate using orthogonal assays (e.g., enzymatic vs. cellular readouts). suggests analyzing reactive intermediates (e.g., via LC-MS) to rule out off-target effects. Statistical tools like Bland-Altman plots or meta-analysis () quantify reproducibility.

Q. What experimental designs are effective for probing the compound’s mechanism of action?

  • Methodological Answer : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) to identify binding partners. CRISPR-Cas9 knockout libraries can screen for genetic dependencies. For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) with purified proteins ( ). recommends coupling these with fluorescence-based probes (e.g., maleimide derivatives) to track conformational changes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.